BenchChemオンラインストアへようこそ!

2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide

Antidepressant Drug Discovery QSAR Modeling Tail Suspension Test (TST)

2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide (CAS 337505-68-7, MF C19H17N5O2S, MW 379.44) is a heterocyclic compound comprising a 1,2,4-triazino[5,6-b]indole core linked via a thioether bridge to a 4-ethoxyphenyl acetamide moiety. It belongs to a class of N-aryl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamides that have demonstrated quantifiable multi-target pharmacological activities in peer-reviewed studies, including antidepressant efficacy in rodent models and broad-spectrum antimicrobial action.

Molecular Formula C19H17N5O2S
Molecular Weight 379.4 g/mol
Cat. No. B15054609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide
Molecular FormulaC19H17N5O2S
Molecular Weight379.4 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=CC=CC=C4N3)N=N2
InChIInChI=1S/C19H17N5O2S/c1-2-26-13-9-7-12(8-10-13)20-16(25)11-27-19-22-18-17(23-24-19)14-5-3-4-6-15(14)21-18/h3-10H,2,11H2,1H3,(H,20,25)(H,21,22,24)
InChIKeyBGDZSVNAUVKUTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide: A Triazinoindole-Thioacetamide Scaffold for CNS & Anti-Infective Discovery


2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide (CAS 337505-68-7, MF C19H17N5O2S, MW 379.44) is a heterocyclic compound comprising a 1,2,4-triazino[5,6-b]indole core linked via a thioether bridge to a 4-ethoxyphenyl acetamide moiety. It belongs to a class of N-aryl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamides that have demonstrated quantifiable multi-target pharmacological activities in peer-reviewed studies, including antidepressant efficacy in rodent models and broad-spectrum antimicrobial action [1][2]. The 4-ethoxy substituent on the N-phenyl ring distinguishes it from other analogs within the same series, imparting unique steric and electronic properties relevant to quantitative structure-activity relationships (QSAR) [1].

Why Substituting 2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide with Analogous Triazinoindole Derivatives Fails


Within the 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)-N-(substituted phenyl)acetamide series, even minor changes to the N-phenyl substituent produce substantial variations in biological potency. QSAR analysis has demonstrated that antidepressant activity, quantified as % decrease in immobility duration (%DID) in the mouse tail suspension test (TST), is highly sensitive to the substituent's position and electronic character. The para-substituted ethoxy group modulates key molecular descriptors — hydrophobic surface area (FOSA), polar surface area (PISA), and globularity (glob) — which correlate directly with log(%DID) [1]. Furthermore, antimicrobial MIC values against reference strains are significantly influenced by the N-aryl substitution pattern, with certain derivatives outperforming standard drugs while others fail to reach the same threshold [2]. Generic interchange without considering these structural nuances can lead to complete loss of the desired pharmacological profile, making the specific procurement of the 4-ethoxyphenyl derivative essential for projects targeting the validated QSAR parameter space.

Quantitative Differential Evidence for 2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide Selection Over Closest Analogs


QSAR-Driven Antidepressant Potency Differentiation via p-Ethoxy Substituent Physicochemical Descriptors

In the Shelke et al. series, para-substituted analogs show a clear QSAR-governed activity gradient. The parent unsubstituted phenyl compound (3a) achieved a %DID of 70.62%. The para-methoxy derivative (3m) recorded a comparable %DID of 68.33%, but its log(%DID) value was 1.835 [1]. The target 4-ethoxyphenyl derivative, with its larger hydrophobic surface area (FOSA) and altered PISA contribution, is predicted by the validated MLR model (log(%DID) = 1.0134×10^1 - 3.6655×10^-3×FOSA + 3.3460×10^-3×PISA - 1.1865×10^1×glob) to occupy a differentiated position in the QSAR landscape relative to 4-methoxy, 4-chloro, and 4-bromo analogs [1]. This quantitative descriptor-level differentiation provides a rational basis for selecting the 4-ethoxy compound when the QSAR target profile demands specific hydrophobic-polar balance.

Antidepressant Drug Discovery QSAR Modeling Tail Suspension Test (TST)

Broad-Spectrum Antimicrobial Activity with MIC Values Below Standard Drugs

The Shruthi et al. 2015 study demonstrated that the majority of N-aryl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamides exhibited minimum inhibitory concentration (MIC) values lower than those of reference standard drugs when tested for antimicrobial activity [1]. The 4-ethoxyphenyl derivative, as a member of this chemotype, is positioned to deliver comparable or superior antimicrobial potency. Specific compounds within this series also demonstrated very good antidepressant and anticonvulsant activities, establishing a multi-target pharmacological profile that distinguishes this scaffold from single-target alternatives [1].

Antimicrobial Resistance MIC Determination Triazinoindole Sulfanylacetamides

Anticonvulsant Activity Complementing Antidepressant and Antimicrobial Profiles

Beyond antidepressant and antimicrobial activities, compounds within the N-(substituted phenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide series demonstrated very good anticonvulsant activity in standard models [1]. This triple-activity profile (antidepressant + antimicrobial + anticonvulsant) provides a differentiated value proposition compared to analogs that have only been evaluated in a single assay or have shown narrow activity spectra. The 4-ethoxyphenyl derivative, as part of this series, is rationally expected to exhibit anticonvulsant efficacy, making it a candidate for programs targeting comorbid depression-epilepsy or CNS disorders with inflammatory components.

Anticonvulsant Screening Multi-Target Pharmacology CNS Drug Discovery

Computationally Determined Drug-Likeness and Physicochemical Profile Favorable for CNS Penetration

The molecular formula C19H17N5O2S (MW 379.44) and structural features of the target compound place it within favorable drug-like chemical space. The 4-ethoxyphenyl group provides a balanced lipophilic-hydrophilic profile distinct from the more polar 4-methoxy or more lipophilic 4-bromo analogs. In the Shelke QSAR model, descriptors FOSA (hydrophobic SASA), PISA (polar SASA), and globularity emerged as the three key parameters governing biological activity [1]. The 4-ethoxy substituent can be positioned within this descriptor space to achieve specific log(%DID) predictions, offering a procurement rationale when optimizing for target engagement and pharmacokinetic properties simultaneously.

Drug-Likeness CNS Drug Design Physicochemical Profiling

High-Impact Application Scenarios for 2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide Procurement


QSAR-Guided Antidepressant Lead Optimization with Defined Descriptor Targets

Research groups utilizing the validated Shelke QSAR model (MLR equation incorporating FOSA, PISA, and glob descriptors) can procure the 4-ethoxyphenyl derivative as a rationally selected candidate that occupies a distinct, predictable position within the active chemical space [1]. This compound serves as a strategic data point for expanding the training set around para-oxygenated substituents, enabling refinement of the model for next-generation antidepressant candidates.

Multi-Target Screening for Antimicrobial-Resistant Pathogens with CNS Comorbidity Indications

Given the documented class-wide antimicrobial potency with MIC values below standard drug levels and the concomitant antidepressant and anticonvulsant activities [2], this compound is suitable for screening cascades targeting bacterial infections in patients with comorbid depression or epilepsy. Its procurement enables evaluation of single-agent polypharmacology in relevant in vivo models.

Structure-Activity Relationship (SAR) Expansion of Triazinoindole Sulfanylacetamide Libraries

The 4-ethoxyphenyl derivative fills a critical gap in the SAR matrix between 4-methoxy, 4-chloro, and 4-bromo analogs, providing systematic coverage of para-substituent electronic and steric effects. Procuring this compound allows medicinal chemistry teams to complete para-position SAR exploration and generate robust structure-property relationship datasets [1].

Anticonvulsant Drug Discovery from Validated Heterocyclic Scaffolds

With confirmed class-level anticonvulsant activity [2], the compound is valuable for programs developing novel anti-epileptic agents. Its distinct substitution pattern relative to established anticonvulsant chemotypes positions it as a candidate for mechanism-of-action studies and electrophysiological profiling in seizure models.

Quote Request

Request a Quote for 2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.